(Iodomethyl)cyclopropane
Overview
Description
(Iodomethyl)cyclopropane is a compound that has garnered interest due to its utility in organic synthesis. It serves as a versatile intermediate for constructing various complex molecular structures, including natural products and bioactive molecules. The presence of both iodine and the cyclopropane ring in its structure makes it a valuable reagent for introducing iodomethyl groups and for ring expansion reactions.
Synthesis Analysis
The synthesis of (iodomethyl)cyclopropane derivatives has been explored through various methods. One approach involves a cascade electrophilic iodocyclization to prepare 4-iodomethyl substituted tetrahydro-β-carbolines, which are key structures in many natural products . Another method uses radical cascade reactions with 1,4-dienes and 1,4-enynes, employing dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor to synthesize bicyclo[3.3.0]octane derivatives . Additionally, radical [3 + 2] cycloaddition reactions with various alkenes have been performed using iodomethylcyclopropane derivatives as new homoallyl radical precursors, yielding functionalized cyclopentane derivatives .
Molecular Structure Analysis
The molecular structure of (iodomethyl)cyclopropane is characterized by the presence of a three-membered cyclopropane ring, which is known for its angle strain and high reactivity. The iodomethyl group attached to this ring serves as a functional handle that can participate in various chemical transformations, enabling the synthesis of diverse molecules.
Chemical Reactions Analysis
(Iodomethyl)cyclopropane and its derivatives are involved in several types of chemical reactions. For instance, they can undergo radical iodine atom transfer reactions to form cyclopentane derivatives . The iodomethylation of carbonyl compounds to give iodohydrins and cyclopropanols has also been reported, using diiodomethane and samarium . Furthermore, the synthesis of cyclopropane esters from cis octadecenoic esters has been achieved by reaction with a zinc-copper couple and di-iodomethane .
Physical and Chemical Properties Analysis
The physical and chemical properties of (iodomethyl)cyclopropane derivatives are influenced by the cyclopropane ring and the iodomethyl group. The cyclopropane ring imparts a degree of kinetic stability to the carbon-carbon bonds, which can be activated for reactions by introducing electron-donating and electron-withdrawing substituents . The iodomethyl group enhances the reactivity of these compounds, facilitating various synthetic transformations. The spectroscopic properties of cyclopropane esters derived from methyl octadecenoates have been described, with distinctive nuclear magnetic resonance and infrared spectra for certain isomers .
Scientific Research Applications
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Pharmaceutical Research : (Iodomethyl)cyclopropane is used as a pharmaceutical intermediate. This means it is used in the synthesis of various pharmaceutical compounds. The specific methods of application and experimental procedures would depend on the particular synthesis pathway being used.
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Organic Chemistry : (Iodomethyl)cyclopropane and similar compounds are often used in the synthesis of cyclopropane derivatives. These compounds are used in reactions with alkenes to form cyclopropanes, a class of compounds that are of interest due to their reactivity and presence in numerous biological compounds.
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Biochemistry : Cyclopropane, which can be synthesized using (Iodomethyl)cyclopropane, is an independent pharmacophore group and a fragment for modification of the pharmacological activity level of medicines used in practice. It imposes conformational rigidity on the molecules of physiologically active compounds and increases their metabolic stability.
Safety And Hazards
Future Directions
The transformations of cyclopropenes have attracted the attention of organic chemists for decades. As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This suggests that (Iodomethyl)cyclopropane and similar compounds could have interesting applications in future research and development.
properties
IUPAC Name |
iodomethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQWFHNIOUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376696 | |
Record name | Iodomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)cyclopropane | |
CAS RN |
33574-02-6 | |
Record name | Iodomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (iodomethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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